GSK2879552 is a potent, selective, irreversible inhibitor of LSD1. [, , , , , , , , , , , , , ] It is a synthetic, small molecule compound that has been primarily utilized as a research tool to study the role of LSD1 in various biological processes, particularly in the context of cancer. [, , , , , , , , , , , , , ] GSK2879552 belongs to the class of trans-2-phenylcyclopropylamine (TCP)-based LSD1 inhibitors that covalently bind to the flavin adenine dinucleotide (FAD) cofactor within the LSD1 catalytic cavity. [, ]
GSK2879552 is a small molecule compound that functions as an inhibitor of lysine-specific demethylase 1, an enzyme implicated in various biological processes, including gene regulation and epigenetic modifications. This compound is particularly significant in the context of bone health, where it has shown potential in treating osteoporosis by modulating osteoclast differentiation and activity.
GSK2879552 was developed by GlaxoSmithKline and has been the subject of multiple studies exploring its synthesis, biological evaluation, and therapeutic potential. The compound has been investigated for its role in inhibiting the demethylation activity of lysine-specific demethylase 1, which is crucial for maintaining proper histone methylation states in cells.
GSK2879552 is classified as a lysine-specific demethylase 1 inhibitor. It falls under the category of epigenetic modulators, which are compounds that can alter gene expression without changing the underlying DNA sequence.
The synthesis of GSK2879552 has been achieved through various methods, with notable advancements utilizing directed evolution techniques for imine reductases. The chiral synthesis process involves reductive amination, which allows for the resolution of substrate amines while synthesizing the desired product.
The synthesis pathways have been optimized to improve yield and reduce by-products. Key intermediates have been characterized using spectroscopic techniques to confirm their structures before proceeding to the final product formation.
GSK2879552's molecular structure features a complex arrangement that enables its interaction with lysine-specific demethylase 1. The precise structure includes multiple functional groups that contribute to its inhibitory action.
The chemical reactions involved in synthesizing GSK2879552 primarily focus on forming key intermediates through selective reactions such as:
The synthesis often requires careful control of reaction conditions (temperature, pH) to optimize yields and minimize side reactions. Analytical methods such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are commonly used to monitor reaction progress and purity.
GSK2879552 acts primarily by inhibiting lysine-specific demethylase 1, thereby preventing it from removing methyl groups from specific lysine residues on histones. This inhibition leads to altered gene expression profiles associated with osteoclast differentiation.
GSK2879552 exhibits several notable physical and chemical properties:
GSK2879552 has significant applications in scientific research and potential therapeutic use:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3